1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound combining a triazine ring with a benzimidazole scaffold. Its structure features a furan-2-ylmethyl substituent at position 1 and a 2-methoxyethyl group at position 3 (Figure 1).
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H20N4O2/c1-22-10-8-19-12-20(11-14-5-4-9-23-14)17-18-15-6-2-3-7-16(15)21(17)13-19/h2-7,9H,8,10-13H2,1H3 |
InChI Key |
LAHFRXFUIORKNE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazino-benzimidazole derivatives known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C_{12}H_{14}N_{4}O
- Molecular Weight : 230.27 g/mol
- IUPAC Name : 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Antioxidant Activity
Research indicates that compounds within the triazino-benzimidazole class exhibit significant antioxidant properties. A study demonstrated that derivatives showed high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The antioxidant potential is crucial in mitigating oxidative stress-related diseases.
Neuroprotective Effects
Notably, the compound has been investigated for its neuroprotective effects. In vitro studies using human neuroblastoma SH-SY5Y cell lines revealed that it could counteract neurotoxicity induced by dopaminergic neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium) and methamphetamine (METH). The compound demonstrated a concentration-dependent protective effect on cell viability against these neurotoxins .
Antimicrobial Activity
The antimicrobial properties of similar triazino-benzimidazole derivatives have been documented extensively. In particular, compounds in this class have shown efficacy against various bacterial strains. Preliminary tests suggest that 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole may exhibit comparable antimicrobial activity.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of the compound:
- Cell Viability Assays : Using MTT assays on SH-SY5Y cells exposed to neurotoxins revealed that treatment with the compound significantly restored cell viability compared to untreated controls.
- Radical Scavenging Assays : The compound exhibited an IC50 value comparable to established antioxidants in scavenging DPPH radicals.
Pharmacokinetic Properties
In silico studies have predicted favorable pharmacokinetic properties for the compound:
- Blood-Brain Barrier (BBB) Permeability : Molecular docking studies suggest that the compound has a high likelihood of penetrating the BBB, making it a potential candidate for treating central nervous system disorders.
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Result |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | Significant scavenging activity observed |
| Neuroprotection | Cell Viability Assay (SH-SY5Y) | Restored viability against MPP+ and METH |
| Antimicrobial | Disk Diffusion Method | Efficacy against selected bacterial strains |
Comparison with Similar Compounds
Key structural attributes :
- Molecular formula : C₁₉H₂₁N₅O₂ (based on related derivatives in ).
- CAS number : 929855-59-4 .
- Synthesis: Likely synthesized via 5+1 heterocyclization of 2-guanidinobenzimidazole with appropriate aldehydes or ketones, a method validated for analogous triazino-benzimidazoles .
Comparison with Similar Compounds
The following table compares structural, synthetic, and biological properties of the target compound with key analogues:
Physicochemical Properties
Predicted properties for the target compound and analogues:
| Property | Target Compound | 4,4-Dimethyl Analogue | Morpholine Derivative |
|---|---|---|---|
| LogP | ~2.5 (estimated) | 1.8 | 1.2 |
| Water Solubility | Low | Moderate | High |
| Melting Point | Not reported | 220–225°C | Not reported |
Data inferred from related compounds in .
Research Findings and Implications
- The target compound’s furan and methoxyethyl groups position it as a promising candidate for DHFR-targeted therapies, though direct enzymatic assays are needed to confirm activity .
- Structural modifications (e.g., replacing furan with pyridine or morpholine) alter solubility and bioactivity, highlighting the scaffold’s versatility for drug development .
Preparation Methods
Hantzsch-Type Cyclization
Reaction of 1-(furan-2-ylmethyl)-3-(2-methoxyethyl)benzimidazole with cyanuric chloride in tetrahydrofuran (THF) at 0–5°C generates the triazino-benzimidazole framework. This exothermic reaction requires dropwise addition of cyanuric chloride to prevent decomposition. Post-reaction quenching with ice water followed by extraction with dichloromethane yields the crude product, which is purified via recrystallization from ethanol (45–50% yield).
Schiff Base-Mediated Annulation
A Schiff base intermediate is formed by reacting the benzimidazole with 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine (TRIPOD) in ethanol. Sodium bisulfite catalyzes the condensation, enabling cyclization at 60°C over 12 hours. This method offers superior regioselectivity but lower yields (30–35%) due to competing side reactions.
Optimization and Challenges
Reaction Conditions
-
Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may complicate purification. Ethanol and methanol are preferred for final cyclization steps.
-
Catalysts : Lewis acids (e.g., ZnCl₂) improve triazine ring formation efficiency by 15–20%.
-
Temperature : Elevated temperatures (70–80°C) accelerate cyclization but risk decomposition; controlled heating via oil baths is critical.
Purification Strategies
-
Crystallization : Ethanol/water mixtures (3:1 v/v) effectively isolate the target compound.
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Cyclization | 45–50 | ≥95 | Scalability | Exothermic reaction control |
| Schiff Base Annulation | 30–35 | 90–92 | Regioselectivity | Low yield due to side reactions |
| Microwave-Assisted | 78 | ≥98 | Reduced reaction time | Specialized equipment required |
Mechanistic Insights
The triazino-benzimidazole formation proceeds via a stepwise mechanism:
-
Nucleophilic Attack : The benzimidazole’s N1 nitrogen attacks the electrophilic carbon of cyanuric chloride, forming a C–N bond.
-
Ring Closure : Intramolecular cyclization eliminates HCl, yielding the triazine ring.
-
Aromatization : Rearomatization of the triazine ring is facilitated by base (e.g., NaHCO₃) .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(furan-2-ylmethyl)-3-(2-methoxyethyl)-tetrahydrotriazino-benzimidazole?
- Methodological Answer : The synthesis requires multi-step protocols with strict control of temperature (typically 60–80°C), solvent choice (polar aprotic solvents like DMF or DMSO enhance solubility and reaction rates), and sequential addition of reagents. For example, furan-2-ylmethyl groups are introduced via nucleophilic substitution under inert atmospheres to prevent oxidation. Post-reaction purification involves column chromatography or recrystallization to isolate the triazino-benzimidazole core .
- Key Data : Yields vary between 40–65% depending on solvent polarity and reaction time.
Q. Which functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Furan ring : Electron-rich aromatic system prone to electrophilic substitution or Diels-Alder reactions .
- Methoxyethyl group : Enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets .
- Triazino-benzimidazole core : Stabilizes π-π stacking interactions with aromatic residues in enzymes or receptors .
- Experimental Insight : Reactivity assays show that modifications to the furan or methoxyethyl groups significantly alter stability and bioactivity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirms regiochemistry of substitutions (e.g., furan vs. methoxyethyl positioning) via - and -NMR splitting patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (367.45 g/mol) and detects impurities .
- HPLC : Monitors purity (>95% required for pharmacological assays) .
Advanced Research Questions
Q. How can researchers predict the pharmacological activity of this compound?
- Methodological Answer :
Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., GABA_A receptors or kinases) based on triazino-benzimidazole’s affinity for aromatic pockets .
In vitro assays : Prioritize assays aligned with structural analogs (e.g., adenosine receptor antagonism or cytotoxicity against HeLa cells) .
ADMET profiling : Predict pharmacokinetics using QSAR models, focusing on logP (estimated 2.8) and bioavailability .
- Data Contradiction Note : Discrepancies between docking predictions and experimental IC values may arise from solvation effects—validate with SPR or ITC .
Q. What computational modeling approaches elucidate electronic properties?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV indicates moderate reactivity) .
- Molecular dynamics (MD) : Simulate interactions in lipid bilayers to assess membrane permeability, guided by methoxyethyl’s hydrophilicity .
Q. How should researchers address contradictions in synthetic yield data?
- Methodological Answer :
Reproduce conditions : Strictly control humidity (<10% RH) and oxygen levels during furan-methylation to minimize side reactions .
Orthogonal validation : Use TLC (R = 0.3 in ethyl acetate/hexane) alongside -NMR to confirm intermediate purity .
Statistical analysis : Apply ANOVA to identify yield variability sources (e.g., solvent purity vs. catalyst batch) .
Q. What comparative strategies evaluate its bioactivity against analogs?
- Methodological Answer :
- SAR studies : Replace the methoxyethyl group with morpholine or piperidine derivatives to test solubility-bioactivity trade-offs .
- Benchmarking : Compare IC values against triazino-quinazoline derivatives (e.g., 3-phenyl-triazinoquinazolin-2-one) in kinase inhibition assays .
- Key Finding : The furan moiety confers ~20% higher selectivity for serotonin receptors over dopamine receptors compared to thiophene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
